molecular formula C10H8ClN3O2 B2967638 6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 180028-88-0

6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2967638
CAS No.: 180028-88-0
M. Wt: 237.64
InChI Key: ZFCCSRJMCBLFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Heteroaromatization and Novel Derivatives

A range of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]triazine-3,14-dione derivatives have been synthesized through heteroaromatization processes. These compounds were obtained by reacting specific pyrimidine derivatives with various reagents, highlighting the versatility and reactivity of the pyrimidine ring in forming diverse and potentially biologically active compounds (El-Agrody et al., 2001).

Efficient One-Pot Synthesis

New pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives were synthesized using an efficient, one-pot process. This method emphasizes the chemical's capacity to form complex structures in a simplified manner, potentially reducing time and resource requirements in synthetic chemistry research (Bazgir et al., 2008).

Antimicrobial Activity

Antimicrobial Properties

The antimicrobial activities of synthesized pyrimidine derivatives have been explored, showing that these compounds exhibit varying degrees of effectiveness against a range of microbial strains. This research indicates the potential for these chemicals in developing new antimicrobial agents (Alwan et al., 2014).

Molecular Dynamics and Docking Studies

Conformational Analysis and Reactivity

Studies have detailed the conformational analysis, reactivity, and molecular docking of certain pyrimidine derivatives. These investigations provide insights into the molecular interactions, stability, and potential binding mechanisms of these compounds, which are crucial for drug design and discovery processes (Al-Omary et al., 2017).

Optical and Nonlinear Optical Properties

Optical Applications

Novel pyrimidine-based bis-uracil derivatives have been synthesized and characterized for their photoluminescence, antimicrobial properties, and molecular docking. These compounds exhibit significant linear and nonlinear optical (NLO) properties, suggesting their potential application in optical and NLO device fabrication (Mohan et al., 2020).

Properties

IUPAC Name

6-amino-1-(2-chlorophenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-3-1-2-4-7(6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCCSRJMCBLFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=O)NC2=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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